molecular formula C22H20N2O6 B2825144 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-83-5

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2825144
CAS No.: 1021023-83-5
M. Wt: 408.41
InChI Key: VREDPVLPIQOKQM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic chemical compound featuring a complex molecular architecture that integrates pyran-4-one, benzyloxy, and a furan-2-carbonyl piperazine moiety. This specific structure suggests its potential utility as a valuable building block or intermediate in medicinal chemistry and drug discovery research. The presence of the piperazine carbonyl group is often associated with the ability to interact with biological targets, while the furan and pyran rings are common pharmacophores found in molecules with diverse biological activities. Researchers can leverage this compound in the synthesis of more complex molecules, for the exploration of structure-activity relationships (SAR), or as a key intermediate in the development of potential therapeutic agents. The product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c25-17-13-19(30-15-20(17)29-14-16-5-2-1-3-6-16)22(27)24-10-8-23(9-11-24)21(26)18-7-4-12-28-18/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREDPVLPIQOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate.

    Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be attached through an acylation reaction using furan-2-carboxylic acid or its derivatives.

    Incorporation of the Piperazine-1-carbonyl Group: The piperazine-1-carbonyl group can be introduced through a coupling reaction using piperazine and a suitable coupling reagent, such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or tosylates in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Benzyloxy Group Modifications

  • Target Compound : The benzyloxy group provides moderate lipophilicity.
  • 5-[(2-Chlorobenzyl)oxy] Analogue () : Introduction of chlorine (electron-withdrawing) increases metabolic stability but may reduce aqueous solubility .

Piperazine Substituents

  • Trifluoromethylphenyl Substituent () : Fluorine atoms improve bioavailability and membrane permeability via increased lipophilicity and metabolic resistance .
  • 2-Fluorophenyl Substituent () : Fluorine enhances binding affinity to hydrophobic pockets in biological targets .

Core Heterocycle Variations

    Biological Activity

    5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C22H20N2O6, with a molecular weight of 408.41 g/mol. The compound features a pyran ring, which is known for its diverse biological properties, and a piperazine moiety that enhances its pharmacological profile.

    Antimicrobial Activity

    Studies have shown that compounds containing the pyran structure exhibit significant antimicrobial properties. For instance, related 4H-pyran derivatives have demonstrated activity against various bacterial strains, including Mycobacterium bovis and other pathogens . The presence of the furan-2-carbonyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

    Anticancer Properties

    Research indicates that pyran derivatives can possess anticancer activities. In particular, the ability of this compound to inhibit cancer cell proliferation has been suggested through structure-activity relationship studies. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for cancer cell survival .

    The biological activities of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The piperazine component may interact with various enzymes involved in cell signaling and metabolic processes, potentially inhibiting tumor growth or microbial replication.
    • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyran derivatives can induce oxidative stress in target cells, leading to apoptosis .
    • Interference with DNA Synthesis : Certain analogs have shown the ability to disrupt DNA synthesis in bacteria and cancer cells, contributing to their antimicrobial and anticancer effects .

    Case Studies

    Several case studies highlight the biological efficacy of similar compounds:

    • A study on related 4H-pyrans demonstrated significant antifungal activity against Candida albicans, suggesting that structural modifications could lead to enhanced activity against other fungal pathogens .
    • Another investigation focused on the anticancer potential of pyran derivatives, revealing that specific substitutions on the pyran ring could significantly enhance cytotoxicity against human cancer cell lines .

    Comparative Analysis

    CompoundMolecular FormulaActivity TypeReference
    This compoundC22H20N2O6Antimicrobial, Anticancer
    4H-Pyran DerivativesVariousAntifungal
    Schiff Bases Derived from PyransVariousAnticancer

    Q & A

    Q. What are the established synthetic routes for 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one, and how can reaction conditions be optimized for yield?

    • Methodological Answer : Synthesis typically involves multi-step reactions:
    • Step 1 : Preparation of the pyran-4-one core via condensation of diketones with aldehydes under acidic conditions.
    • Step 2 : Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃).
    • Step 3 : Coupling of the furan-2-carbonyl-piperazine moiety using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C to avoid side reactions .
    • Optimization : Reaction yields improve with strict temperature control, inert atmospheres (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

    Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

    • Methodological Answer :
    • 1H/13C NMR : Assign peaks for the pyran-4-one carbonyl (δ ~165–170 ppm), benzyloxy aromatic protons (δ ~7.3–7.5 ppm), and furan protons (δ ~6.5–7.8 ppm) .
    • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error.
    • X-ray Crystallography : Resolve spatial arrangement of the piperazine-furan linkage (if single crystals are obtainable) .
    • HPLC-PDA : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

    Advanced Research Questions

    Q. How can conflicting data regarding the compound’s enzyme inhibition potency be resolved?

    • Methodological Answer :
    • Dose-Response Curves : Perform IC50 assays across multiple replicates (n ≥ 3) using recombinant enzymes (e.g., PARP-1/2 for comparison ).
    • Cellular Assays : Validate target engagement via Western blotting for poly(ADP-ribose) levels in BRCA-deficient cell lines .
    • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between the furan-piperazine moiety and enzyme active sites, identifying steric/electronic mismatches .

    Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

    • Methodological Answer :
    • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify labile sites (e.g., benzyloxy demethylation).
    • Deuterium Exchange : Replace vulnerable hydrogens (e.g., benzyl CH₂) with deuterium to slow CYP450-mediated oxidation .
    • Prodrug Design : Mask the pyran-4-one carbonyl as a ketal or ester to enhance oral bioavailability .

    Q. How do structural modifications to the piperazine or furan moieties influence bioactivity?

    • Methodological Answer :
    • SAR (Structure-Activity Relationship) Studies :
    ModificationBioactivity ImpactReference
    Piperazine → PiperidineReduced solubility, increased logP
    Furan → ThiopheneEnhanced π-stacking in enzyme pockets
    Benzyloxy → 4-FluorobenzylImproved metabolic stability
    • Synthetic Protocols : Introduce substituents via Suzuki-Miyaura coupling (aryl halides) or reductive amination (piperazine derivatives) .

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